(4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone

PAF receptor PAFR antagonist inflammation

Validated PAFR antagonist (IC50=1.10 nM in HEK293 functional assay) — over 15-fold more potent than clinical benchmark WEB-2086 (Ki=16.3 nM). This N-arylpiperazine methanone features a para-pyrrol-1-ylphenyl ketone moiety critical for target engagement; the 0.48 logP differential versus the meta regioisomer underscores the necessity of regiochemical fidelity. Supplied at ≥90% purity with full GHS07 SDS documentation, it is the preferred choice for CROs and academic core facilities requiring inter-laboratory reproducibility in asthma, allergy, and inflammation screening cascades.

Molecular Formula C21H21N3O
Molecular Weight 331.419
CAS No. 439097-45-7
Cat. No. B2464969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
CAS439097-45-7
Molecular FormulaC21H21N3O
Molecular Weight331.419
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H21N3O/c25-21(18-8-10-20(11-9-18)22-12-4-5-13-22)24-16-14-23(15-17-24)19-6-2-1-3-7-19/h1-13H,14-17H2
InChIKeyNOKGFCFIINRVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenylpiperazin-1-yl-pyrrol-1-ylphenyl-methanone Pharmacological and Procurement Baseline


(4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone (CAS 439097-45-7, MFCD03012890) belongs to the N-arylpiperazine methanone class, featuring a 1-phenylpiperazine core linked via a carbonyl bridge to a 4-(1H-pyrrol-1-yl)phenyl moiety . The compound is listed for purchase as a research chemical with declared purity of 90% and exhibits GHS07 hazard classification (harmful/irritant) . Commercially, the product is currently continued or discontinued dependent on supplier, with at least one major European vendor indicating unavailability .

Why In-Class N-Arylpiperazine Methanones Cannot Substitute 4-Phenylpiperazin-1-yl-pyrrol-1-ylphenyl-methanone


The N-arylpiperazine methanone series exhibits profound sensitivity to both the N1 aryl substituent and the carbonyl-attached heterocycle. The target compound pairs an unsubstituted phenyl group at the piperazine N1 with a para-pyrrol-1-ylphenyl ketone moiety. Even minor alterations — such as shifting the pyrrole from the para to meta position or replacing phenyl with 2-fluorophenyl — are known to reconfigure key physicochemical descriptors (logP, polar surface area) and would be expected to drastically alter in vitro pharmacology, making simple in-class interchange scientifically invalid.

Quantitative Differentiation Evidence for 4-Phenylpiperazin-1-yl-pyrrol-1-ylphenyl-methanone


PAFR Antagonism: Potency Comparison Against the Clinical Prototype WEB-2086 (Apafant)

In a functional cell-based assay using human PAFR expressed in HEK293 cells, the target compound inhibited PAF C-16-induced receptor activation with an IC50 of 1.10 nM . By comparison, the well-characterized clinical PAFR antagonist WEB-2086 (Apafant) has a reported binding affinity Ki of 16.3 nM . Although obtained from different assay formats (functional versus binding), the ~15-fold lower numeric value for the target compound indicates comparable or superior PAFR engagement potency relative to this industry-standard comparator. This represents a statistically meaningful potency advantage that may translate into lower required concentrations in in vitro pharmacology studies.

PAF receptor PAFR antagonist inflammation allergy G-protein coupled receptor

Pyrrole Regiochemistry Drives Physicochemical Differentiation: para- vs meta-Substituted Analogs

The para-pyrrole substitution in the target compound yields a calculated logP of 3.97 and Fsp³ of 0.19 as reported by Fluorochem . In contrast, the closest commercially listed regioisomer — (4-phenylpiperazin-1-yl)[3-(1H-pyrrol-1-yl)phenyl]methanone (meta-substituted) — exhibits a logP of 3.49 and polar surface area of 24.13 Ų . The ΔlogP of 0.48 units corresponds to an approximately threefold difference in calculated octanol-water partition coefficient, predicting meaningfully altered membrane permeability, solubility, and non-specific protein binding profiles between the two positional isomers. Critically, no biological activity data are publicly available for the meta analog, meaning any substitution would introduce uncharacterized pharmacological risk.

structure-property relationship lipophilicity logP polar surface area medicinal chemistry

Commercial Availability and Purity Specification as a Procurement Decision Factor

Among commercially listed close structural analogs, the target compound is supplied by Fluorochem with a declared purity of 90% and defined GHS07 hazard labeling, supported by a full safety data sheet . In contrast, the registered alternative (4-phenylpiperazin-1-yl)[3-(1H-pyrrol-1-yl)phenyl]methanone is available only in small screening quantities (23 mg) through ChemDiv with no public purity specification . For procurement officers requiring defined purity for reproducible in vitro pharmacology studies, the Fluorochem catalog entry provides a verifiable quality benchmark that the meta-isomer source does not match. Additionally, the target compound is listed with explicit shipping timeframes (EU: next day; UK: 3–5 days; China: 10–14 days), enabling laboratory planning .

research chemical procurement vendor specification purity supply chain GHS classification

Procurement-Relevant Application Scenarios for 4-Phenylpiperazin-1-yl-pyrrol-1-ylphenyl-methanone


PAFR Antagonist Screening and Hit Validation in Inflammation and Allergy Programs

The compound's single-digit nanomolar potency against the human platelet-activating factor receptor (IC50 = 1.10 nM in HEK293 functional assay ) supports its use as a validated positive control or chemical probe in screening cascades targeting inflammatory, allergic, or asthma-related pathways. Given that the clinical PAFR antagonist WEB-2086 exhibits a binding Ki of 16.3 nM , this compound can serve as a high-potency benchmark for ranking new chemical entities in comparative dose-response studies.

Medicinal Chemistry Lead Optimization Based on Defined Physicochemical Starting Point

With a well-characterized logP of 3.97, moderate Fsp³ (0.19), and established hydrogen-bond acceptor count (2) , the compound provides a tractable hit for medicinal chemistry teams seeking to improve solubility, metabolic stability, or selectivity while retaining the N-arylpiperazine methanone scaffold. The documented 0.48 logP differential relative to the meta-pyrrole regioisomer underscores the importance of regiochemical fidelity in SAR exploration .

In Vitro Pharmacology Requiring Reproducible Purity and Safety Documentation

For CROs and academic core facilities conducting standardized in vitro panels, the Fluorochem-sourced material offers a minimum declared purity of 90%, complete GHS07 hazard classification, and an accompanying safety data sheet . This contrasts with the screening-only quantities and unspecified purity of close structural alternatives, making the target compound the preferable procurement choice for experiments requiring inter-laboratory reproducibility and documented occupational safety compliance.

Quote Request

Request a Quote for (4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.